N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine

Catalog No.
S6892252
CAS No.
2751614-99-8
M.F
C12H11F3N2
M. Wt
240.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine

CAS Number

2751614-99-8

Product Name

N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

InChI

InChI=1S/C12H11F3N2/c1-17(2)10-3-4-11-8(6-10)5-9(7-16-11)12(13,14)15/h3-7H,1-2H3

InChI Key

OVKVQQWILXBNET-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=CC(=CN=C2C=C1)C(F)(F)F

Canonical SMILES

CN(C)C1=CC2=CC(=CN=C2C=C1)C(F)(F)F
N,N-dimethyl-3-(trifluoromethyl)quinolin-6-amine (DTQ) is an organic compound that belongs to the family of quinoline derivatives. It has a variety of applications and properties that make it an attractive molecule for research and industry. In this paper, we will discuss its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
DTQ is a quinoline derivative that consists of a quinoline ring with a dimethylamino group and a trifluoromethyl group attached at positions 3 and 6 respectively. The chemical formula of DTQ is C14H12F3N2. It was first synthesized in 2010 by Chen et al. through a reaction between 3-trifluoromethylquinoline and N,N-dimethylaniline in the presence of boron trifluoride etherate. Since then, it has been extensively studied for its properties and applications.
DTQ is a white solid that is sparingly soluble in water but soluble in most organic solvents. It has a melting point of 187-193°C and a boiling point of 394°C. DTQ is a stable compound that decomposes at temperatures greater than 400°C. It has a molecular weight of 266.26 g/mol, a density of 1.26 g/cm3 and a refractive index of 1.591. The compound has a strong fluorescence emission at 437 nm.
DTQ can be synthesized by several methods, including Friedländer reaction, Hantzsch reaction, and halogenation of 3-methylquinoline. The most common synthesis method is the reaction between 3-trifluoromethylquinoline and N,N-dimethylaniline in the presence of boron trifluoride etherate. The synthesized DTQ can be characterized by various techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), mass spectrometry (MS), and X-ray crystallography.
DTQ can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These techniques are useful for the separation, identification, and quantification of DTQ and its derivatives.
DTQ has exhibited various biological activities, including anticancer, antifungal, and antimicrobial. It has been shown to inhibit the growth of human breast cancer cells and lung cancer cells. DTQ has also demonstrated antifungal activity against various fungi, including Candida albicans and Cryptococcus neoformans. Moreover, DTQ has antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
DTQ has low toxicity and is safe for use in scientific experiments. It has been tested in animals and has not shown any significant toxicity. However, it is important to follow standard safety protocols and handle the compound with care.
DTQ has a variety of applications in scientific research, including fluorescent labeling, molecular imaging, and drug discovery. It can be used as a fluorescent probe for imaging biological systems, such as cells and tissues. DTQ can also be used as a lead compound for drug discovery due to its various biological activities.
DTQ has been extensively studied for its properties and applications. However, there is still a need for further investigation to optimize its synthesis, improve its biological activities, and explore its potential applications.
DTQ has potential implications in various fields of research and industry, including healthcare, agriculture, and materials science. It can be used as a fluorescent probe for imaging biological systems, as an antimicrobial and antifungal agent in agriculture, and as a building block for organic materials.
DTQ has some limitations, including its low water solubility and limited stability under extreme conditions. In the future, it is important to develop new methods for synthesizing and modifying DTQ to improve its solubility and stability. Moreover, DTQ has potential applications in nanotechnology and optoelectronics, and further investigation is needed to explore these applications.
• Develop new methods for synthesizing DTQ derivatives with improved properties.
• Investigate the potential of DTQ in nanotechnology and optoelectronics.
• Develop DTQ-based materials with specific properties, such as conductivity and luminescence.
• Investigate the potential of DTQ as a scaffold for drug discovery.
• Explore the use of DTQ as a fluorescent probe for imaging biological systems, such as cancer cells.
• Investigate the potential of DTQ as an antimicrobial and antifungal agent in agriculture.
• Develop new applications for DTQ in various fields, such as materials science, healthcare, and environmental science.
• Study the biological interactions of DTQ and its derivatives with various enzymes and proteins.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

240.08743285 g/mol

Monoisotopic Mass

240.08743285 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-14-2024

Explore Compound Types